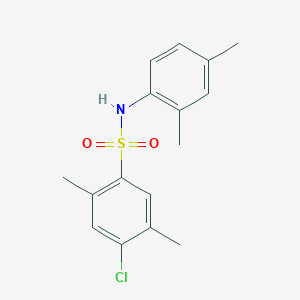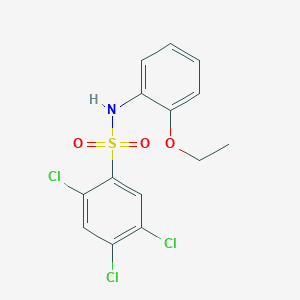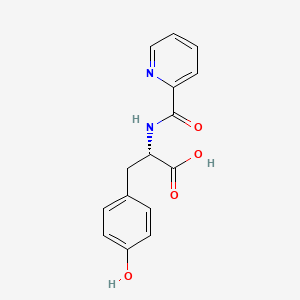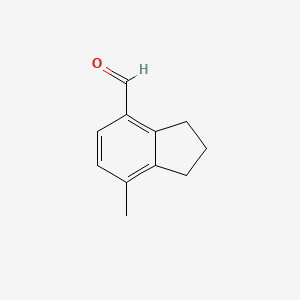![molecular formula C13H13NO2S B7463515 2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
2-[(4-Methylphenyl)methylsulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)methylsulfonyl]pyridine, commonly known as MMB, is a chemical compound that belongs to the family of sulfonylpyridines. MMB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia.
Wirkmechanismus
MMB is a selective antagonist of the 2-[(4-Methylphenyl)methylsulfonyl]pyridine, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 2-[(4-Methylphenyl)methylsulfonyl]pyridine plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The activation of 2-[(4-Methylphenyl)methylsulfonyl]pyridine has been implicated in the pathophysiology of various neurological disorders, including addiction, anxiety, depression, and schizophrenia. MMB binds to the allosteric site of 2-[(4-Methylphenyl)methylsulfonyl]pyridine and prevents its activation by glutamate, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MMB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, MMB has been found to reduce the levels of pro-inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB in lab experiments is its high selectivity for 2-[(4-Methylphenyl)methylsulfonyl]pyridine. This allows researchers to study the specific effects of 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonism without affecting other neurotransmitter systems. Additionally, MMB has a long half-life and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of MMB is its relatively low potency compared to other 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may limit its usefulness in certain experiments where high doses are required.
Zukünftige Richtungen
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB in various neurological disorders. Clinical trials are needed to determine the safety and efficacy of MMB in humans. Another area of research is the development of more potent and selective 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may lead to the discovery of new drugs for the treatment of neurological disorders. Additionally, the effects of long-term MMB administration on neuronal function and plasticity need to be further studied to determine its potential for neuroprotection.
Synthesemethoden
The synthesis of MMB involves the reaction of 4-methylbenzyl chloride with sodium pyridine-2-sulfinate in the presence of a base. The reaction proceeds through the formation of an intermediate sulfoxide, which is then oxidized to the sulfone by an oxidizing agent. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
MMB has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MMB has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol. Additionally, MMB has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(15,16)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVCJHXNRTNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methylsulfonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
